molecular formula C20H12O B1194471 4-Hydroxybenzo(a)pyrene CAS No. 37574-48-4

4-Hydroxybenzo(a)pyrene

Cat. No. B1194471
CAS RN: 37574-48-4
M. Wt: 268.3 g/mol
InChI Key: URKORCVBWWKYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Biomonitoring and Exposure Assessment

4-Hydroxybenzo(a)pyrene, as a biomarker, plays a crucial role in the biomonitoring of exposure to carcinogenic substances. The development of sensitive analytical methods for its detection in biological fluids like urine is a significant area of research. For instance, a study developed a highly sensitive method for quantifying 3-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, in urine to evaluate exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs). This method, utilizing high-performance liquid chromatography with fluorescence detection, achieved a remarkably low limit of quantification, making it suitable for monitoring exposure in various populations, including non-occupationally exposed individuals, smokers, and the general population (Barbeau, Maître, & Marquès, 2011).

Analytical Method Development

The refinement of analytical techniques for detecting 4-Hydroxybenzo(a)pyrene derivatives in various samples is another pivotal research area. For example, a novel HPLC-MS method was developed for the separation and characterization of benzo[A]Pyrene hydroxyderivatives. This method, involving electrospray ionization in positive mode, demonstrated excellent linearity and resolution, making it suitable for the identification of BaP hydroxyderivatives formed during photooxidation experiments (Bednáriková, Skláršová, Kolek, Polovka, & Šimko, 2011).

Environmental and Occupational Health

Research on 4-Hydroxybenzo(a)pyrene is also geared towards understanding its environmental and occupational health implications. Studies focus on developing methods for tracing and quantifying its presence in biological samples to assess the risks associated with exposure to PAHs. For instance, a study developed a method for the trace determination of urinary 3-hydroxybenzo[a]pyrene, employing techniques like automated column-switching high-performance liquid chromatography. This method aimed to provide a rapid and efficient means of evaluating the exposure of workers and the general population to PAHs, which are known carcinogens (Simon, Lafontaine, Delsaut, Moréle, & Nicot, 2000).

properties

IUPAC Name

benzo[a]pyren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKORCVBWWKYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191008
Record name 4-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzo(a)pyrene

CAS RN

37574-48-4
Record name 4-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37574-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037574484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37IFC8W3E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzo(a)pyrene
Reactant of Route 2
4-Hydroxybenzo(a)pyrene
Reactant of Route 3
4-Hydroxybenzo(a)pyrene
Reactant of Route 4
4-Hydroxybenzo(a)pyrene
Reactant of Route 5
4-Hydroxybenzo(a)pyrene
Reactant of Route 6
4-Hydroxybenzo(a)pyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.